molecular formula C17H15ClO3 B13804948 alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol CAS No. 82158-35-8

alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol

Cat. No.: B13804948
CAS No.: 82158-35-8
M. Wt: 302.7 g/mol
InChI Key: WBPICCPEFYYUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with a chlorophenyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorobenzaldehyde
  • 4-Chloro-alpha-methylphenylacetic acid
  • Alpha-(4-Chlorophenyl)-4-methoxycinnamonitrile

Uniqueness

Alpha-(4-Chlorophenyl)-7-methoxy-alpha-methyl-2-benzofuranmethanol is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

82158-35-8

Molecular Formula

C17H15ClO3

Molecular Weight

302.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-(7-methoxy-1-benzofuran-2-yl)ethanol

InChI

InChI=1S/C17H15ClO3/c1-17(19,12-6-8-13(18)9-7-12)15-10-11-4-3-5-14(20-2)16(11)21-15/h3-10,19H,1-2H3

InChI Key

WBPICCPEFYYUAY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C2=CC3=C(O2)C(=CC=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.